

An In-depth Technical Guide to 2-Iodobenzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodobenzoate

Cat. No.: B1229623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-iodobenzoic acid, a pivotal reagent in organic chemistry and drug development.

Discovery and Historical Context

The history of 2-iodobenzoic acid is intrinsically linked to the development of diazonium chemistry in the mid-19th century. The key breakthrough was the discovery of the diazotization of aryl amines by the German chemist Johann Peter Griess in 1858.^{[1][2][3]} This reaction, which converts a primary aromatic amine into a diazonium salt, opened up a new world of synthetic possibilities.

While the exact date of the first synthesis of 2-iodobenzoic acid is not readily available in historical records, it is a direct application of the Sandmeyer reaction, which was a subsequent development that utilized diazonium salts. The synthesis of 2-iodobenzoic acid from anthranilic acid (2-aminobenzoic acid) via diazotization followed by treatment with iodide has become a classic and commonly performed experiment in university organic chemistry laboratories.^[4] This reaction provides a reliable method for introducing an iodine atom at a specific position on the benzene ring, a transformation that is not easily achieved by direct iodination.

The primary historical and ongoing significance of 2-iodobenzoic acid lies in its role as a precursor to hypervalent iodine reagents. Notably, it is the starting material for the synthesis of

2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent first synthesized in 1893.

[5] IBX and its derivative, the Dess-Martin periodinane (DMP), have become indispensable tools in modern organic synthesis for the mild oxidation of alcohols to aldehydes and ketones.

[4][5][6]

Physicochemical Properties

A summary of the key quantitative data for 2-iodobenzoic acid is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_7H_5IO_2$	[4][7]
Molar Mass	248.02 g/mol	[4][7]
Appearance	White to light yellow crystalline powder	[7][8]
Melting Point	160-162 °C	[7][8][9]
Boiling Point	313.9 ± 25.0 °C (Predicted)	[7][9]
Density	2.25 g/cm ³	[4][7][9]
pKa	2.85 (at 25 °C)	[7][8][9]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, dimethyl sulfoxide, and methanol.	[7][8][10]
CAS Number	88-67-5	[4][7]

Key Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-iodobenzoic acid and its conversion to the important oxidizing agent, IBX.

Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol is a widely used method for the preparation of 2-iodobenzoic acid from anthranilic acid.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction.

Materials:

- Anthranilic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium metabisulfite (or sodium thiosulfite)
- Deionized water
- Ice

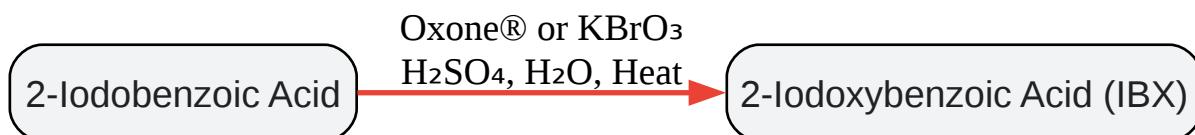
Procedure:

- In a flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.

- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly and carefully add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
- Allow the reaction mixture to stand at room temperature for about 10 minutes, then gently warm it on a water bath (around 40-50 °C) for another 10-15 minutes to complete the reaction.
- Heat the mixture to boiling for a few minutes and then cool it to room temperature.
- Decolorize the solution by adding a small amount of sodium metabisulfite to reduce any excess iodine formed.
- Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-iodobenzoic acid.

Alternative Synthesis from Phthalic Anhydride

An alternative route to 2-iodobenzoic acid starts from the more readily available and less expensive phthalic anhydride.[\[11\]](#) This method involves hydrolysis, a mercury substitution reaction, and finally an iodination reaction.[\[11\]](#)


[Click to download full resolution via product page](#)

Caption: Alternative Synthesis of 2-Iodobenzoic Acid.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

2-Iodobenzoic acid is the direct precursor to the powerful oxidizing agent IBX.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).

Materials:

- 2-Iodobenzoic acid
- Oxone® ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$) or Potassium bromate (KBrO_3)
- Sulfuric acid (H_2SO_4) (if using KBrO_3)
- Deionized water

Procedure:

- Suspend 2-iodobenzoic acid in water.
- Slowly add Oxone® or a solution of potassium bromate and sulfuric acid to the suspension with vigorous stirring.
- Heat the reaction mixture to approximately 70-80 °C for several hours.
- The product, IBX, will precipitate out of the solution as a white solid.
- Cool the mixture and collect the IBX by vacuum filtration.

- Wash the solid with water and acetone and then dry it under vacuum. Caution: IBX is a shock-sensitive explosive and should be handled with care.

Applications in Research and Development

2-Iodobenzoic acid is a versatile reagent with a wide range of applications in organic synthesis and drug discovery.

- Precursor to Hypervalent Iodine Reagents: As detailed above, its most prominent role is as the starting material for IBX and Dess-Martin periodinane, which are favored for their mild and selective oxidizing capabilities.[4][6]
- Synthesis of Heterocyclic Compounds: It is a valuable building block for the synthesis of various heterocyclic systems, such as indoles and isocoumarins, which are common scaffolds in pharmaceuticals.[10][12]
- Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the formation of carbon-carbon bonds.[6]
- Drug Discovery and Medicinal Chemistry: 2-Iodobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[13] Its derivatives have also been explored for applications in medical imaging as radioiodinated agents.[14] The unique reactivity of the iodine substituent makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brookstonbeerbulletin.com [brookstonbeerbulletin.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 7. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 8. 2-Iodobenzoic acid | 88-67-5 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodobenzoic Acid: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229623#discovery-and-history-of-2-iodobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com